2-Benzyloxy-4,5-dimethylbenzaldehyde
Overview
Description
2-Benzyloxy-4,5-dimethylbenzaldehyde is an organic compound with the molecular formula C16H16O2 and a molecular weight of 240.3 g/mol . It is characterized by the presence of a benzaldehyde group substituted with benzyloxy and dimethyl groups at specific positions on the aromatic ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-4,5-dimethylbenzaldehyde typically involves the reaction of 2-hydroxy-4,5-dimethylbenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyloxy-4,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed:
Oxidation: 2-Benzyloxy-4,5-dimethylbenzoic acid
Reduction: 2-Benzyloxy-4,5-dimethylbenzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
2-Benzyloxy-4,5-dimethylbenzaldehyde is utilized in several scientific research fields, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.
Industry: Used in the manufacture of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Benzyloxy-4,5-dimethylbenzaldehyde involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
2-Benzyloxy-4,5-dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of methyl groups.
4-Benzyloxy-3,5-dimethylbenzaldehyde: Similar structure but with different substitution positions
Uniqueness: 2-Benzyloxy-4,5-dimethylbenzaldehyde is unique due to the specific positioning of the benzyloxy and dimethyl groups, which can influence its reactivity and interaction with other molecules. This unique structure makes it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
4,5-dimethyl-2-phenylmethoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-8-15(10-17)16(9-13(12)2)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJASRVPJCGWEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OCC2=CC=CC=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601253321 | |
Record name | Benzaldehyde, 4,5-dimethyl-2-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601253321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1809161-63-4 | |
Record name | Benzaldehyde, 4,5-dimethyl-2-(phenylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1809161-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 4,5-dimethyl-2-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601253321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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